molecular formula C15H17NO B11877806 5-Cyclohexyl-2-phenyloxazole

5-Cyclohexyl-2-phenyloxazole

Cat. No.: B11877806
M. Wt: 227.30 g/mol
InChI Key: NLIDHUAORIPDLP-UHFFFAOYSA-N
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Description

5-Cyclohexyl-2-phenyloxazole is a heterocyclic compound with the molecular formula C15H17NO It features a five-membered oxazole ring substituted with a cyclohexyl group at the 5-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-2-phenyloxazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of α,β-acetylenic oximes using catalysts such as AuCl3 or CuCl . These reactions are carried out under moderate conditions to yield substituted oxazoles in good yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of metal-catalyzed cycloaddition reactions, which are scalable and efficient for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexyl-2-phenyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible at the phenyl and cyclohexyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

5-Cyclohexyl-2-phenyloxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2-phenyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Thiazoles: Similar in structure but contain sulfur instead of oxygen.

    Isoxazoles: Differ by the position of the nitrogen atom in the ring.

    Oxazoles: General class to which 5-Cyclohexyl-2-phenyloxazole belongs.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

5-cyclohexyl-2-phenyl-1,3-oxazole

InChI

InChI=1S/C15H17NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8H2

InChI Key

NLIDHUAORIPDLP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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